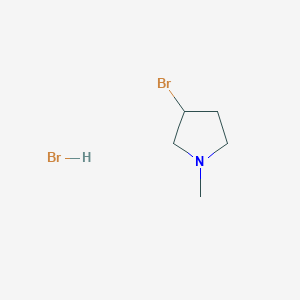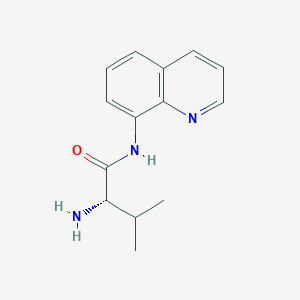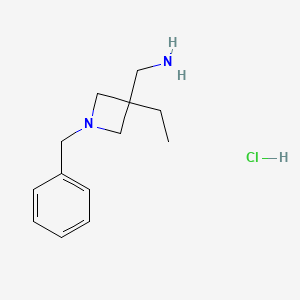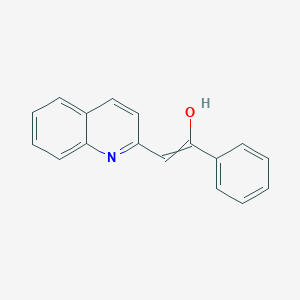
Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone is an organic compound characterized by the presence of a phenyl group and a quinoline moiety linked through an ethylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone typically involves the condensation of 2-quinolinecarboxaldehyde with acetophenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline and phenyl ketone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents such as halogens or nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst or nucleophiles (amines, thiols) under mild conditions.
Major Products Formed:
Oxidation: Quinoline derivatives and phenyl ketones.
Reduction: Corresponding alcohols.
Substitution: Substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and complex molecular architectures.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research has indicated that derivatives of (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone may exhibit pharmacological activities, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials requiring specific structural features.
Mecanismo De Acción
The mechanism of action of (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
(E)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone: The E-isomer of the compound, differing in the spatial arrangement of the phenyl and quinoline groups.
2-Phenylquinoline: A simpler analog lacking the ethylene bridge.
Quinoline-2-carbaldehyde: A precursor in the synthesis of (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone.
Uniqueness: (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
101126-37-8 |
|---|---|
Fórmula molecular |
C17H13NO |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
1-phenyl-2-quinolin-2-ylethenol |
InChI |
InChI=1S/C17H13NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-12,19H |
Clave InChI |
CPNCDRMJYWQPSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


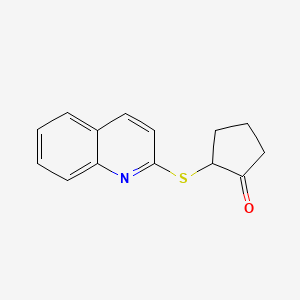

![1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11867785.png)
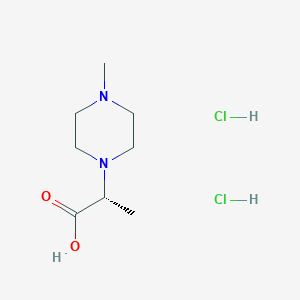
![Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B11867801.png)

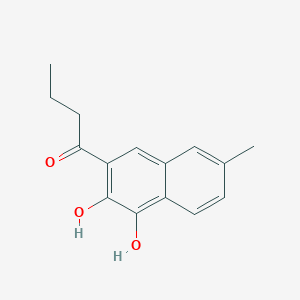
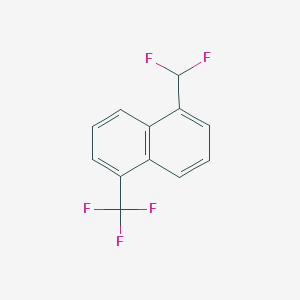
![3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid](/img/structure/B11867818.png)


